RapiFluor-MS

Description

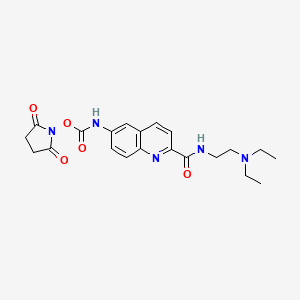

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-[2-[2-(diethylamino)ethylcarbamoyl]quinolin-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-3-25(4-2)12-11-22-20(29)17-7-5-14-13-15(6-8-16(14)24-17)23-21(30)31-26-18(27)9-10-19(26)28/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,29)(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBDAEIIXBEFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)NC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is RapiFluor-MS and how does it work for glycan analysis?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of RapiFluor-MS, a novel reagent that has significantly advanced the field of glycan analysis. This compound streamlines sample preparation and enhances detection sensitivity, providing a powerful tool for characterizing the complex world of glycans. This guide will delve into the underlying chemistry, detail the experimental workflow, and present key performance data to equip researchers with the knowledge to effectively implement this technology.

Introduction to this compound: Revolutionizing Glycan Analysis

This compound is a chemical tag purposefully designed for the derivatization of glycans, offering significant improvements in both fluorescence (FLR) and mass spectrometry (MS) detection.[1][2][3] Its innovative structure incorporates three key functional components: an N-hydroxysuccinimide (NHS) carbamate (B1207046) group for rapid labeling of glycosylamines, a quinoline (B57606) fluorophore for high fluorescence sensitivity, and a tertiary amine group that enhances ionization efficiency for mass spectrometry.[1][2] This unique combination addresses the common challenges in traditional glycan analysis methods, which are often time-consuming and suffer from low MS sensitivity.[3][4]

The this compound workflow significantly reduces sample preparation time, with labeling completed in as little as five minutes at room temperature.[5][6] This rapid derivatization, coupled with streamlined solid-phase extraction (SPE) for cleanup, allows for a total sample preparation time of approximately 30 minutes.[7]

The Chemistry of this compound: How It Works

The mechanism of this compound labeling is a rapid and efficient chemical reaction. The process begins with the enzymatic release of N-glycans from the glycoprotein (B1211001) by PNGase F, which results in the formation of glycosylamines. The this compound reagent, with its reactive NHS-carbamate group, then readily reacts with the primary amine of the glycosylamine to form a stable urea (B33335) linkage.

Below is a diagram illustrating the chemical reaction between this compound and a glycosylamine.

Caption: Chemical reaction of this compound with a glycosylamine.

Experimental Workflow: From Glycoprotein to Analysis-Ready Glycans

The this compound N-glycan sample preparation workflow is a streamlined three-step process: rapid deglycosylation, rapid labeling, and HILIC µElution plate cleanup.[1][2][5] This efficient protocol is designed for both manual and automated high-throughput applications.[2]

The following diagram outlines the key stages of the experimental workflow.

Caption: this compound experimental workflow for N-glycan analysis.

Detailed Experimental Protocols

The following protocols are based on the manufacturer's guidelines and published literature.

A. Rapid Deglycosylation

-

To 10 µL of a glycoprotein sample (at a concentration of approximately 1.5 mg/mL), add 10 µL of a 3% (w/v) RapiGest™ SF solution.

-

Heat the mixture to 90°C for 3 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

Add 10 µL of Rapid PNGase F enzyme.

-

Incubate the reaction at 50°C for 5 minutes to release the N-glycans.[5]

B. Rapid Labeling of Glycosylamines

-

To the 30 µL deglycosylation reaction mixture, add 10 µL of the this compound™ reagent solution (prepared by dissolving 23 mg of this compound in 280 µL of anhydrous DMF).

-

Mix thoroughly by aspirating.

-

Allow the labeling reaction to proceed at room temperature for 5 minutes.[5]

-

Dilute the reaction with 360 µL of acetonitrile (B52724) (ACN).[5]

C. HILIC Cleanup of Labeled Glycans

-

Condition a GlycoWorks™ HILIC µElution plate well with 200 µL of water.

-

Equilibrate the well with 200 µL of 85% ACN.

-

Load the ACN-diluted sample (approximately 400 µL) onto the well.

-

Wash the well twice with 600 µL of 1% formic acid in 90% ACN.

-

Elute the labeled glycans with three 30 µL volumes of SPE Elution Buffer.[5]

-

Dilute the eluted sample with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) for analysis.[5]

Performance and Quantitative Data

This compound demonstrates superior performance in terms of sensitivity and yield compared to traditional labeling methods.

Detection Sensitivity

The unique chemical properties of the this compound label provide exceptional sensitivity for both fluorescence and mass spectrometry detection.

| Detection Method | Limit of Detection (LOD) for a single glycan species | Reference |

| Fluorescence (FLR) | ≤1 fmol | [8][9] |

| Mass Spectrometry (MS) | ~10 fmol | [8][9] |

| UV Absorbance | ~100 fmol | [8][9] |

Comparison with Other Labeling Reagents

Studies have shown that this compound offers significant advantages in MS sensitivity over commonly used labels like 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733) (ProA).[5]

| Labeling Reagent | Minimum IgG Starting Material for MS Quantification | Relative MS Signal Intensity (compared to 2-AB) | Reference |

| This compound | 0.5 µg | ~68-fold higher | [5] |

| Procainamide (ProA) | 1 µg | ~2-fold higher | [5] |

| 2-Aminobenzamide (2-AB) | 10 µg | Baseline | [5] |

While ProA can provide higher fluorescence signals, this compound consistently delivers superior MS sensitivity, which is critical for confident identification and characterization of low-abundance glycan species.[3][5]

Sample Preparation Yield

The overall yield of the this compound sample preparation workflow, including deglycosylation, labeling, and SPE cleanup, is remarkably high.

| Sample Preparation Stage | Yield | Reference |

| Release and Labeling (without SPE cleanup) | 93-96% | [10] |

| Complete Workflow (with SPE cleanup) | 64-73% | [4][10] |

This high and reproducible yield ensures that the analyzed glycan profile is a true representation of the original glycosylation pattern of the protein.

Conclusion

This compound represents a significant leap forward in glycan analysis technology. Its rapid and efficient labeling chemistry, combined with the exceptional sensitivity it imparts to both fluorescence and mass spectrometry detection, empowers researchers to obtain high-quality, comprehensive glycan data with unprecedented speed and confidence. The streamlined workflow and robust performance make this compound an invaluable tool for a wide range of applications, from basic research and biomarker discovery to biopharmaceutical development and quality control. This technical guide provides a solid foundation for understanding and implementing this powerful technology to unlock new insights into the complex roles of glycosylation in biology and medicine.

References

- 1. help.waters.com [help.waters.com]

- 2. help.waters.com [help.waters.com]

- 3. lcms.cz [lcms.cz]

- 4. lcms.cz [lcms.cz]

- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. lcms.cz [lcms.cz]

RapiFluor-MS: A Paradigm Shift in N-Glycan Labeling for Enhanced Characterization

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of N-linked glycans is paramount for understanding protein function, ensuring biotherapeutic efficacy, and identifying disease biomarkers. Traditional N-glycan labeling methods have long been hampered by laborious, time-consuming protocols and compromises in detection sensitivity. The advent of RapiFluor-MS (RFMS) has revolutionized this landscape, offering a streamlined workflow with unprecedented gains in both fluorescence and mass spectrometry detection. This technical guide provides an in-depth exploration of the core benefits, experimental protocols, and quantitative advantages of this compound for N-glycan analysis.

Core Advantages of this compound

This compound is a novel labeling reagent purposefully designed to overcome the limitations of conventional methods, such as 2-aminobenzamide (B116534) (2-AB) labeling. The key benefits of employing this compound include a dramatically reduced sample preparation time and significantly enhanced sensitivity for both fluorescence (FLR) and mass spectrometry (MS) detection.[1][2][3][4][5] This dual enhancement allows for more confident and comprehensive characterization of N-glycans, even those present in low abundance.[2]

The innovative chemistry of the this compound reagent features a rapid tagging reactive group, an efficient fluorophore, and a functional group that imparts high ionization efficiency.[2] This design enables complete tagging of glycans in under five minutes, a stark contrast to the multiple hours required for traditional labeling techniques.[2][5] The entire workflow, from glycoprotein (B1211001) to analysis-ready sample, can be completed in as little as 30 minutes.[1][2][5]

Quantitative Performance Metrics

The superior performance of this compound is evident in the quantitative data comparing it to the traditional 2-AB labeling method. This compound consistently demonstrates a significant increase in both fluorescence and mass spectrometry signals.

| Performance Metric | This compound | 2-Aminobenzamide (2-AB) | Fold Improvement |

| Fluorescence Response | High | Moderate | ~14x greater with this compound[1] |

| Mass Spectrometry Response | Very High | Low | >100x greater with this compound[2] |

| Sample Preparation Time | < 30 minutes | Several hours to a full day | Significant reduction[1][5] |

| Low Abundance Glycan Detection | Capable of detecting species at 0.1% levels[2] | Often insufficient MS signal for confident identification | Enhanced confidence in minor glycoform identification[2] |

Detailed Experimental Protocol

The this compound N-glycan sample preparation workflow is a streamlined, three-step process consisting of deglycosylation, labeling, and clean-up.[6][7] The following protocol is a standard procedure for the preparation of N-glycans from glycoproteins.

Materials:

-

GlycoWorks this compound N-Glycan Kit

-

Glycoprotein sample (recommended starting quantity: 15 µg)[8]

-

Heating block or thermocycler

-

Centrifuge

-

Pipettes and tips

Procedure:

Step 1: Deglycosylation (Approximately 10 minutes)

-

Denaturation:

-

In a reaction tube, combine the glycoprotein sample with the RapiGest SF surfactant solution.[8] For disulfide-rich proteins, a reducing agent like Dithiothreitol (DTT) may be added.

-

Heat the mixture at approximately 90°C for 3 minutes to denature the protein.[8][10]

-

Allow the sample to cool to room temperature.[8]

-

-

Enzymatic Release:

Step 2: Labeling (Approximately 5 minutes)

-

Reagent Preparation:

-

Dissolve the this compound reagent in anhydrous DMF or DMSO to create the labeling solution. It is crucial to limit the reagent's exposure to moisture as it hydrolyzes in water.[8]

-

-

Labeling Reaction:

-

Add the this compound labeling solution to the deglycosylated sample.[10]

-

Allow the reaction to proceed at ambient temperature for 5 minutes.

-

The reaction can be quenched by adding a solution like ammonium (B1175870) acetate.

-

Step 3: Clean-up (Solid-Phase Extraction)

-

SPE Plate Conditioning:

-

Condition a GlycoWorks HILIC µElution Plate by washing with water followed by equilibration with 85% acetonitrile (B52724).

-

-

Sample Loading and Washing:

-

Dilute the labeled N-glycan mixture with acetonitrile and load it onto the conditioned SPE plate.

-

Wash the plate with a solution of 1% formic acid in 90% acetonitrile to remove excess labeling reagent and other impurities.

-

-

Elution:

-

Elute the purified this compound labeled N-glycans from the SPE plate. The eluted sample is then ready for analysis by UPLC-FLR and/or MS.

-

Visualizing the this compound Advantage

To better illustrate the streamlined workflow and the chemical basis for its enhanced performance, the following diagrams are provided.

Automation for High-Throughput Analysis

The simplicity and robustness of the this compound workflow make it highly amenable to automation.[11][12][13] Automated platforms, such as the Andrew+ pipetting robot and Tecan systems, can perform the entire sample preparation protocol with minimal user intervention.[10][11][12] This not only increases throughput for laboratories with large sample numbers but also enhances reproducibility and reduces the potential for human error.[4][12] Automated protocols have been shown to deliver results that are comparable to manual preparations in terms of precision and the absence of bias.[12]

Conclusion

This compound represents a significant leap forward in N-glycan analysis. By providing a rapid, robust, and highly sensitive labeling method, it empowers researchers in academia and the biopharmaceutical industry to gain deeper insights into protein glycosylation. The dramatic improvements in workflow efficiency and data quality facilitate more comprehensive characterization of biotherapeutics, streamline process development, and can accelerate the discovery of novel glycan-based biomarkers. The amenability of the this compound workflow to automation further solidifies its position as the new standard for high-throughput and high-quality N-glycan analysis.

References

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. From WCBP 2015: GlycoWorks this compound for Glycan Profiling | PPTX [slideshare.net]

- 4. waters.com [waters.com]

- 5. selectscience.net [selectscience.net]

- 6. help.waters.com [help.waters.com]

- 7. lcms.cz [lcms.cz]

- 8. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 9. help.waters.com [help.waters.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. m.youtube.com [m.youtube.com]

- 12. waters.com [waters.com]

- 13. lcms.cz [lcms.cz]

RapiFluor-MS: A Paradigm Shift in Glycan Analysis for Enhanced Fluorescence and Mass Spectrometry Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The characterization of N-linked glycans, crucial for understanding protein structure, function, and therapeutic efficacy, has historically been hampered by laborious sample preparation and challenges in achieving sensitive detection by both fluorescence and mass spectrometry (MS). The introduction of the RapiFluor-MS™ labeling reagent represents a significant technological advancement, streamlining the N-glycan sample preparation workflow and dramatically enhancing detection capabilities. This guide delves into the core principles behind this compound's enhanced performance, provides detailed experimental protocols, and presents quantitative data to support its superiority over traditional labeling methods.

The Core Principle: A Trifunctional Design for Optimal Performance

The innovative design of the this compound reagent is central to its exceptional performance. The molecule incorporates three key chemical features, each contributing to a specific aspect of the analytical process: a rapid tagging group, an efficient fluorophore, and a moiety for enhanced ionization.[1][2]

-

Rapid Tagging: this compound possesses an N-hydroxysuccinimide (NHS)-carbamate reactive group.[3] This functional group facilitates a rapid and efficient reaction with the primary amine of the glycosylamine exposed after enzymatic release of N-glycans from the glycoprotein (B1211001). This "rapid tagging" chemistry allows for complete labeling of N-glycans in under five minutes at room temperature, a significant improvement over the multi-hour incubations required for traditional reductive amination methods.[1][3] The reaction forms a stable urea (B33335) linkage between the this compound label and the N-glycan.

-

Enhanced Fluorescence: The core of the this compound molecule contains a quinoline (B57606) fluorophore.[2][3] This highly conjugated aromatic system is responsible for the strong fluorescence signal, enabling sensitive detection of labeled glycans. The fluorescence properties of the quinoline group allow for reliable quantification of even low-abundance glycan species.

-

Enhanced Mass Spectrometry Signal: A unique feature of this compound is the inclusion of a highly basic tertiary amine.[2][3][4] This functional group readily accepts a proton during electrospray ionization (ESI) in positive ion mode, leading to a significant increase in ionization efficiency.[1] This enhanced ionization is the primary reason for the dramatic improvement in MS signal intensity observed for this compound labeled glycans compared to traditional labels like 2-aminobenzamide (B116534) (2-AB).[1][2] The presence of this "charge tag" allows for the detection of labeled glycans in higher charge states, which is beneficial for analysis on mass spectrometers with a lower m/z range, such as the ACQUITY QDa.[5]

Quantitative Enhancement of Fluorescence and MS Signal

The trifunctional design of this compound translates into substantial improvements in analytical sensitivity. Multiple studies have demonstrated its superior performance in comparison to conventional labeling reagents.

| Comparison to | Fluorescence Signal Enhancement | Mass Spectrometry Signal Enhancement | Reference |

| 2-Aminobenzamide (2-AB) | 14 times greater | 160 times greater | |

| Instant AB | 2 times greater | 780 times greater | [2] |

These significant enhancements in both fluorescence and MS signals enable more confident identification and quantification of a wider range of glycan structures, including those present at very low abundances (down to 0.1%).[1]

Experimental Workflow and Protocols

The this compound N-Glycan Kit streamlines the entire sample preparation process into a simple, three-step workflow that can be completed in as little as 30 minutes.[6]

Diagram: this compound N-Glycan Sample Preparation Workflow

Caption: The streamlined 30-minute workflow for N-glycan analysis using the this compound kit.

Detailed Experimental Protocol

This protocol is a generalized procedure based on information from various sources.[4][7] For precise quantities and volumes, always refer to the specific GlycoWorks this compound N-Glycan Kit Care and Use Manual.

1. Deglycosylation

-

Denaturation:

-

To approximately 15 µg of glycoprotein in a microcentrifuge tube, add the requisite volume of RapiGest™ SF surfactant solution (e.g., to a final concentration of 0.1%).

-

Incubate the mixture at 90°C for 3 minutes to denature the protein.[4]

-

-

Enzymatic Glycan Release:

2. Labeling

-

This compound Addition:

-

To the deglycosylation reaction mixture, add the this compound reagent solution. The reagent is typically dissolved in an organic solvent like anhydrous DMF.

-

Vortex the mixture to ensure thorough mixing.

-

-

Labeling Reaction:

-

Incubate the mixture at room temperature for 5 minutes.[4] This allows the NHS-carbamate group of the this compound reagent to react with the released glycosylamines.

-

3. Cleanup (Solid-Phase Extraction)

-

Sample Loading:

-

Condition a well of a GlycoWorks HILIC µElution plate with water followed by an equilibration solution (e.g., 85% acetonitrile).

-

Transfer the entire labeling reaction mixture to the conditioned well.

-

-

Washing:

-

Wash the well containing the sample with a wash solution (e.g., 90% acetonitrile (B52724) with 1% formic acid) to remove excess labeling reagent, salts, and other impurities. This step is typically repeated.

-

-

Elution:

-

Elute the this compound labeled N-glycans from the HILIC sorbent using an appropriate elution buffer (e.g., 200 mM ammonium (B1175870) acetate (B1210297) in 5% acetonitrile).[2]

-

-

Sample Dilution for Analysis:

-

The eluted sample can be diluted with a mixture of acetonitrile and DMF for direct analysis by HILIC-FLR-MS.[2]

-

Chemical Reaction and Signaling Pathway

The core of the this compound technology lies in the chemical reaction between the labeling reagent and the released N-glycan.

Diagram: this compound Labeling Reaction

Caption: The chemical reaction pathway for the derivatization of an N-glycosylamine with this compound.

The reaction proceeds via the nucleophilic attack of the primary amine of the glycosylamine on the NHS-carbamate of the this compound reagent. This results in the formation of a stable urea linkage and the release of N-hydroxysuccinimide as a byproduct. A potential side reaction is the hydrolysis of the this compound reagent, which is minimized by the rapid and efficient labeling reaction.

Conclusion

This compound has emerged as a transformative technology in the field of glycan analysis. Its intelligently designed chemical structure provides a rapid and robust workflow that yields unprecedented sensitivity in both fluorescence and mass spectrometry detection. For researchers, scientists, and drug development professionals, the adoption of this compound offers a powerful tool to gain deeper insights into the complex world of protein glycosylation, facilitating more comprehensive characterization of biotherapeutics and a better understanding of the role of glycans in health and disease.

References

RapiFluor-MS: A Technical Guide to Enhanced Glycoprotein Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of RapiFluor-MS (RFMS), a novel labeling reagent, for the comprehensive characterization of N-linked glycans on glycoproteins. This technology offers significant advancements in sensitivity and throughput, addressing critical needs in biopharmaceutical development and life sciences research.

Introduction to this compound

This compound is a chemical label designed to enhance the fluorescence and mass spectrometric (MS) detection of released N-glycans.[1][2] Its unique structure incorporates three key features: a rapid tagging group (an NHS carbamate), a quinolinyl fluorophore, and a tertiary amine for increased ionization efficiency (charge tag).[1] This design overcomes many limitations of traditional glycan labeling methods, such as 2-aminobenzamide (B116534) (2-AB), by providing significantly improved MS sensitivity and a streamlined, rapid workflow.[3][4][5][6]

The this compound workflow significantly reduces sample preparation time, allowing for the completion of N-glycan sample preparation from a glycoprotein (B1211001) to a ready-to-analyze sample in approximately 30 minutes.[7] This is a substantial improvement over conventional methods that can take several hours to a full day.[7]

Mechanism of Action

The this compound labeling chemistry is a rapid and efficient process. It begins with the enzymatic release of N-glycans from the glycoprotein by Peptide-N-Glycosidase F (PNGase F), which results in the formation of glycosylamines.[8] The this compound reagent, an N-hydroxysuccinimidyl (NHS) carbamate, then rapidly reacts with the primary amine of the glycosylamine to form a stable urea (B33335) linkage.[9] This rapid tagging is a key feature that contributes to the speed of the overall workflow.

Advantages of this compound

The adoption of this compound for N-glycan analysis offers several key advantages over traditional labeling reagents:

-

Enhanced Mass Spectrometry Sensitivity: this compound provides a dramatic increase in MS signal, with reports of up to 160-fold greater MS response compared to 2-AB. This heightened sensitivity allows for the detection and identification of low-abundance glycan species that may be missed with other methods.[3]

-

Increased Fluorescence Quantum Yield: The label also exhibits strong fluorescence, providing a 14-fold greater fluorescence response compared to 2-AB, which is beneficial for quantitative analysis using fluorescence detection.

-

Rapid and Streamlined Workflow: The entire sample preparation, from deglycosylation to the final labeled glycans ready for analysis, can be completed in as little as 30 minutes.[7][8][10]

-

Versatile Detection: this compound labeled glycans can be detected by fluorescence, mass spectrometry, and even UV absorbance, offering flexibility in analytical instrumentation.[1][11]

-

Improved Data Quality: The enhanced sensitivity in both MS and fluorescence detection leads to higher quality data with better signal-to-noise ratios, enabling more confident glycan identification and quantification.[3]

Experimental Workflow

The this compound N-glycan sample preparation workflow is a straightforward three-step process: deglycosylation, labeling, and cleanup.[7]

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in various application notes and publications.

Materials:

-

GlycoWorks this compound N-Glycan Kit (containing RapiGest SF, Rapid PNGase F, this compound reagent, and GlycoWorks HILIC µElution Plate)[8][12]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

-

Acetonitrile (B52724) (ACN), LC-MS grade[8]

-

Water, 18.2 MΩ

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) acetate (B1210297) solution (for quenching if needed)

-

Heat block(s) set to 90°C and 50°C[14]

Procedure:

-

Deglycosylation (Approx. 10-15 minutes)

-

Denaturation:

-

To 15 µg of the glycoprotein sample, add 10 µL of a solution containing 3% (w/v) RapiGest SF. For disulfide-rich glycoproteins, a reducing agent like Dithiothreitol (DTT) can be included in the denaturation buffer.

-

Heat the mixture at 90°C for 3 minutes to denature the protein.[13]

-

Allow the sample to cool to room temperature.

-

-

Enzymatic Release:

-

-

Labeling (Approx. 5 minutes)

-

Prepare the this compound reagent solution by adding anhydrous DMF or DMSO to the vial of this compound reagent.

-

Add 10 µL of the this compound solution to the deglycosylation mixture.

-

Mix thoroughly by aspiration.

-

Incubate at room temperature for 5 minutes to allow the labeling reaction to complete.[8][13]

-

-

Cleanup (Approx. 10-15 minutes)

-

Sample Dilution: Dilute the labeling reaction mixture with approximately 360 µL of acetonitrile (ACN).[14]

-

Solid-Phase Extraction (SPE) using HILIC µElution Plate:

-

Condition the wells of the GlycoWorks HILIC µElution Plate with 200 µL of water.[13][15]

-

Load the diluted sample onto the equilibrated plate.[15]

-

Wash the wells twice with 600 µL of 1% formic acid in 90% ACN to remove excess labeling reagent and other impurities.[13][15]

-

Elute the this compound labeled N-glycans with an appropriate elution buffer (e.g., 200 mM ammonium acetate in 5% ACN).[13] Typically, three elutions of 30 µL are performed.[13][15]

-

-

Final Dilution: The eluted sample is then diluted with a DMF/ACN solution prior to injection for LC-FLR/MS analysis.[15]

-

Data Presentation: Quantitative Analysis

The enhanced sensitivity of this compound allows for reliable quantitative analysis of glycan profiles. Below are tables summarizing typical quantitative data that can be obtained.

Table 1: Comparison of Relative Fluorescence and Mass Spectrometry Response of Different Labels

| Labeling Reagent | Relative Fluorescence Response (vs. 2-AB) | Relative Mass Spectrometry Response (vs. 2-AB) | Reference |

| 2-Aminobenzamide (2-AB) | 1x | 1x | [5][6] |

| Procainamide (ProA) | ~15x | ~2x | [5][6] |

| This compound (RFMS) | ~4x | ~68-160x | [5][6] |

Table 2: Reproducibility of this compound N-Glycan Sample Preparation

| Glycan Species | Relative Abundance (%) | Standard Deviation (n=6) | %RSD |

| FA2 | 45.2 | 0.3 | 0.7 |

| FA2G1 | 28.9 | 0.2 | 0.7 |

| FA2G2 | 15.1 | 0.1 | 0.7 |

| Man5 | 3.5 | 0.1 | 2.9 |

| FA2G1S1 | 2.8 | 0.1 | 3.6 |

| Data adapted from representative studies. |

Table 3: Yield of this compound Labeled N-Glycans

| Sample Preparation Step | Typical Yield (%) | Reference |

| Overall Workflow (Deglycosylation, Labeling, and SPE Cleanup) | ~73% | [8] |

| HILIC SPE Cleanup Step | ~74% | [8] |

Applications in Drug Development and Research

The robust and sensitive nature of the this compound workflow makes it highly suitable for various applications in the biopharmaceutical industry and research settings:

-

Characterization of Monoclonal Antibodies (mAbs): Detailed glycan profiling is a critical quality attribute (CQA) for therapeutic mAbs.[16] this compound enables comprehensive characterization of the N-glycan profile of mAbs, including the identification of low-abundance species.[17]

-

Biosimilar Development: Establishing biosimilarity requires extensive analytical characterization to demonstrate that the glycan profile of a biosimilar is highly similar to the reference product. The high reproducibility of the this compound method is advantageous for these comparative studies.

-

Cell Line Development and Process Monitoring: Glycosylation can be influenced by cell culture conditions. This compound can be used to monitor glycan profiles during process development and manufacturing to ensure product consistency.[18]

-

Biomarker Discovery: Altered glycosylation is associated with various diseases, including cancer.[19] The high sensitivity of this compound is valuable for identifying and quantifying glycan biomarkers in complex biological samples.

-

Characterization of Complex Glycoproteins: The method has been successfully applied to characterize the complex N-glycans of proteins like Erythropoietin (EPO).[10]

Logical Relationships and Signaling Pathways

While this compound is a tool for glycan analysis and not directly involved in signaling pathways, the data it generates is crucial for understanding the biological roles of glycoproteins. For instance, the glycosylation status of cell surface receptors can modulate their signaling activity. The diagram below illustrates the logical relationship between glycan analysis using this compound and its impact on understanding biological processes.

Conclusion

This compound has emerged as a powerful tool for the characterization of N-linked glycans. Its combination of a rapid and robust workflow with exceptional fluorescence and mass spectrometric sensitivity provides researchers and drug development professionals with a superior method for obtaining high-quality, comprehensive glycan data. The ability to confidently identify and quantify low-abundance glycans, coupled with high-throughput capabilities, positions this compound as a cornerstone technology for advancing our understanding of glycosylation in health and disease, and for ensuring the quality and efficacy of biotherapeutic drugs.

References

- 1. lcms.cz [lcms.cz]

- 2. Waters Corp GlycoWorks this compound Labeling Module 24-Sample, Quantity: | Fisher Scientific [fishersci.com]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. lcms.cz [lcms.cz]

- 9. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 10. waters.com [waters.com]

- 11. waters.com [waters.com]

- 12. help.waters.com [help.waters.com]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

- 15. lcms.cz [lcms.cz]

- 16. lcms.cz [lcms.cz]

- 17. LC-MS N-glycan Data Analysis of this compound Labeled NIST mAb with SimGlycan [premierbiosoft.com]

- 18. waters.com [waters.com]

- 19. lcms.cz [lcms.cz]

RapiFluor-MS for High-Throughput Glycoprofiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the RapiFluor-MS technology for high-throughput N-glycan profiling. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to understand and implement this advanced glycoanalysis workflow. This document details the core principles of this compound, its advantages over traditional methods, detailed experimental protocols, and the biological context of glycosylation in key signaling pathways.

Introduction to this compound Technology

Glycosylation is a critical quality attribute (CQA) of many biotherapeutic proteins, profoundly influencing their safety, efficacy, and serum half-life.[1] Consequently, robust and efficient methods for glycan analysis are paramount in the biopharmaceutical industry. The this compound (RFMS) labeling reagent, developed by Waters Corporation, represents a significant advancement in the field of glycoprofiling.[2][3] It is an N-hydroxysuccinimide (NHS)-carbamate activated reagent that rapidly and efficiently tags released N-glycans.

The unique chemical structure of this compound incorporates three key functionalities:

-

A rapid tagging group (NHS carbamate): Enables a fast and complete labeling reaction with the primary amine of a glycosylamine in under five minutes at room temperature.[2]

-

An efficient fluorophore (quinoline): Provides strong fluorescence signal for sensitive detection by fluorescence (FLR) detectors.[4]

-

A tertiary amine group: Imparts high ionization efficiency in positive ion mode mass spectrometry (MS), leading to a dramatic increase in MS signal intensity.[2][4]

This combination of features addresses the primary limitations of traditional glycan labeling reagents like 2-aminobenzamide (B116534) (2-AB), which often suffer from long reaction times and poor MS ionization efficiency.[5][6] The enhanced MS sensitivity of this compound allows for the confident identification and quantification of low-abundance glycan species, which is crucial for comprehensive characterization of glycoprotein (B1211001) therapeutics.[7]

The this compound Workflow: A High-Throughput Approach

The GlycoWorks this compound N-Glycan Kit provides a streamlined and rapid workflow for the preparation of N-glycans for analysis. The entire sample preparation, from glycoprotein to analysis-ready labeled glycans, can be completed in as little as 30 minutes for manual preparation and under 3 hours for a fully automated 96-sample batch.[8][9] This high-throughput capability is a significant advantage in process development and quality control environments.

The workflow can be broken down into three main stages:

-

Rapid Deglycosylation: N-glycans are enzymatically released from the glycoprotein using a rapid PNGase F enzyme in the presence of the surfactant RapiGest™ SF, which aids in protein denaturation and accessibility of glycosylation sites.[4]

-

Rapid Labeling: The released glycans (in the form of glycosylamines) are immediately labeled with the this compound reagent.[8]

-

HILIC µElution Plate Cleanup: The labeled glycans are purified from excess reagent and other reaction components using a solid-phase extraction (SPE) plate based on hydrophilic interaction liquid chromatography (HILIC).[4]

This efficient workflow minimizes sample handling and the potential for introduction of errors, contributing to the high reproducibility of the method.[1]

Figure 1: High-level workflow for N-glycan sample preparation using the this compound kit.

Quantitative Data Presentation

A key advantage of this compound is its significantly enhanced sensitivity for both fluorescence and mass spectrometry detection compared to the traditional 2-AB labeling method. This allows for more accurate quantitation, especially of low-abundance glycans.

Sensitivity and Linearity Comparison

The following table summarizes a comparison of key performance attributes between this compound, 2-aminobenzamide (2-AB), and procainamide (B1213733) (ProA) labeling reagents.

| Parameter | This compound (RF-MS) | 2-Aminobenzamide (2-AB) | Procainamide (ProA) |

| Relative FLR Sensitivity (vs. 2-AB) | ~4.0x | 1.0x | ~15.2x |

| Relative MS Sensitivity (vs. 2-AB) | ~68.0x | 1.0x | ~2.4x |

| Minimal IgG for FLR Quantification | 1 µg | 10 µg | 1-5 µg |

| Minimal IgG for MS Quantification | 0.5 µg | 10 µg | 1 µg |

| Data summarized from Keser et al., 2018.[10] |

Comparative Glycoprofiling of a Monoclonal Antibody

The enhanced sensitivity of this compound translates to more comprehensive glycoprofiles. The following table presents a comparison of the relative abundance of major N-glycan species on the therapeutic monoclonal antibody, Adalimumab, as determined by both this compound and 2-AB labeling with fluorescence detection.

| Glycan Structure | This compound (Relative Abundance %) | 2-AB (Relative Abundance %) |

| G0F | 49.3 | 47.7 |

| G1F | 34.6 | 35.1 |

| G2F | 8.8 | 9.0 |

| G0F-GlcNAc | 4.3 | 4.9 |

| Man5 | 0.7 | 0.8 |

| G1F-GlcNAc | 1.1 | 1.2 |

| Data adapted from De Leoz et al., 2021.[11] |

The data demonstrates a good correlation in the relative quantification of major glycan species between the two methods, highlighting the reliability of this compound for established glycoprofiling applications while offering superior sensitivity for minor species.

Detailed Experimental Protocols

The following protocols are based on the Waters GlycoWorks this compound N-Glycan Kit manual.[2][3]

Reagent Preparation

-

RapiGest SF Solution: Reconstitute one vial of RapiGest SF (3 mg) with 100 µL of GlycoWorks Rapid Buffer. Vortex to dissolve.

-

PNGase F: Bring the enzyme vial to room temperature.

-

This compound Reagent: Add 110 µL of anhydrous dimethylformamide (DMF) to one vial of this compound reagent (9 mg). Vortex to dissolve.

Sample Preparation Protocol (for 15 µg of glycoprotein)

-

Denaturation:

-

Pipette 10 µL of the glycoprotein sample (at 1.5 mg/mL) into a reaction tube.

-

Add 10 µL of the prepared RapiGest SF solution.

-

Heat the mixture at 90-95°C for 3 minutes.

-

Allow the sample to cool to room temperature.

-

-

Deglycosylation:

-

Add 10 µL of Rapid PNGase F to the denatured glycoprotein solution.

-

Incubate at 50°C for 5 minutes.

-

Allow the sample to cool to room temperature.

-

-

Labeling:

-

Add 10 µL of the prepared this compound reagent solution to the deglycosylation reaction.

-

Mix thoroughly by pipetting.

-

Incubate at room temperature for 5 minutes.

-

-

HILIC SPE Cleanup:

-

Conditioning: Add 200 µL of 18.2 MΩ water to each well of the µElution plate. Apply vacuum.

-

Equilibration: Add 200 µL of 85% acetonitrile (B52724) (ACN) in water to each well. Apply vacuum.

-

Sample Loading: Add 360 µL of ACN to the labeled glycan sample and mix. Load the entire sample onto the conditioned and equilibrated well. Apply vacuum.

-

Washing: Wash each well with 600 µL of 1% formic acid in 90% ACN/9% water. Repeat this step.

-

Elution: Place a collection plate under the µElution plate. Add 30 µL of SPE Elution Buffer (200 mM ammonium (B1175870) acetate (B1210297) in 5% ACN) to each well. Collect the eluate. Repeat the elution step twice more for a total elution volume of 90 µL.

-

Dilution for Analysis: Dilute the eluate with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) for a final volume of 400 µL. The sample is now ready for injection.

-

Visualization of Relevant Signaling Pathways

The glycosylation of therapeutic antibodies and their target receptors can significantly impact biological activity. Below are diagrams of two key signaling pathways where glycosylation plays a critical role.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

N-glycosylation of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), is crucial for their proper folding, stability, ligand binding, and subsequent downstream signaling that regulates cell proliferation, survival, and differentiation.[12][13] Aberrant glycosylation can lead to dysregulated signaling, a hallmark of many cancers.

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Fc Gamma Receptor (FcγR) Signaling Pathway

The glycosylation of the Fc region of therapeutic antibodies, particularly the absence of core fucose, can significantly enhance their binding affinity to FcγRIIIa on immune effector cells like Natural Killer (NK) cells.[14] This enhanced interaction leads to more potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a key mechanism of action for many anticancer antibodies.

Figure 3: Fc gamma receptor (FcγR) signaling leading to ADCC.

Conclusion

The this compound technology offers a paradigm shift in N-glycan analysis, providing a rapid, sensitive, and high-throughput solution that is well-suited for the demands of the biopharmaceutical industry. Its ability to deliver comprehensive glycoprofiling data with high confidence enables more efficient process development, robust quality control, and a deeper understanding of the structure-function relationships of glycoprotein therapeutics. This technical guide provides the foundational knowledge and practical protocols for researchers to successfully implement this powerful analytical tool in their laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating N-Glycosylation of a Therapeutic Monoclonal Antibody Using UHPLC-FLR-MS with this compound Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A rapid method for relative quantification of N-glycans from a therapeutic monoclonal antibody during trastuzumab biosimilar development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Engine of Glycan Analysis: A Technical Guide to the RapiFluor-MS® Kit

For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the RapiFluor-MS® kit has emerged as a pivotal tool. This guide provides an in-depth exploration of the kit's core components, their synergistic functions, and the streamlined workflow that enables rapid and sensitive N-glycan profiling. By understanding the intricacies of this technology, from the initial deglycosylation to the final analysis, users can unlock its full potential for characterizing therapeutic proteins and discovering disease biomarkers.

The this compound® (RFMS) N-Glycan Kit is engineered to overcome the traditional bottlenecks of glycan sample preparation, offering a complete solution that significantly reduces processing time to as little as 30 minutes.[1][2] At the heart of the kit is a novel labeling reagent, this compound®, which possesses unique chemical attributes that enhance both fluorescence quantification and mass spectral response.[1] This dual functionality allows for a single label to be used for both initial characterization and routine monitoring, simplifying workflows and ensuring data consistency.[1]

Core Components and Their Functions

The this compound® kit is a comprehensive system composed of several key modules, each designed to perform a specific function in the N-glycan sample preparation workflow.[1] The primary components include the deglycosylation module, the labeling module, and the clean-up module.

| Component | Function | Key Features |

| This compound® Labeling Reagent | Covalently attaches to released N-glycans. | Contains a quinoline (B57606) fluorophore for fluorescence detection, a highly basic tertiary amine for enhanced mass spectrometry (MS) ionization, and an NHS carbamate (B1207046) group for rapid tagging.[3][4] |

| Rapid PNGase F Enzyme | Enzymatically cleaves N-linked glycans from glycoproteins. | A robust glycosidase that works efficiently under denaturing conditions. |

| RapiGest™ SF Surfactant | Denatures the glycoprotein (B1211001) and facilitates enzyme access to glycosylation sites. | An anionic surfactant that is compatible with enzymatic digestion and is easily hydrolyzed and removed.[4] |

| GlycoWorks™ Rapid Buffer | Provides the optimal pH environment for the PNGase F enzyme. | A HEPES-based buffer (pH 7.9). |

| GlycoWorks™ HILIC µElution Plate | Purifies the labeled glycans from excess labeling reagent and other reaction by-products. | A solid-phase extraction (SPE) plate that provides quantitative recovery of a wide range of glycans.[5] |

| Reagent Solvent (Anhydrous DMF) | Solubilizes the this compound® reagent. | Anhydrous dimethylformamide ensures the stability and reactivity of the labeling reagent.[6] |

| Elution Buffer & Sample Diluent | Used in the HILIC cleanup and final sample preparation. | Elution buffer is 200mM ammonium (B1175870) acetate (B1210297) in 95:5 water/ACN, pH 7. Sample diluent is a DMF/ACN mixture.[6] |

Quantitative Performance of the this compound® Kit

The innovative design of the this compound® label and the optimized workflow contribute to its exceptional sensitivity and high recovery rates.

| Performance Metric | Value | Detection Method |

| Limit of Detection (LOD) for a single glycan species | ≤1 fmol | Fluorescence |

| ~10 fmol | Mass Spectrometry (QTof) | |

| ~100 fmol | UV Absorbance | |

| Overall Glycan Yield (with HILIC SPE cleanup) | ~70-73% | Fluorescence |

| Overall Glycan Yield (without HILIC SPE cleanup) | ~93-96% | Fluorescence |

Data compiled from multiple sources.[3][7][8][9]

Experimental Protocols

The this compound® N-Glycan Kit workflow is a streamlined three-step process: rapid deglycosylation, rapid labeling, and HILIC cleanup.

Rapid Deglycosylation

This step involves the enzymatic release of N-glycans from the glycoprotein.

Reagents:

-

Glycoprotein sample (1.5 mg/mL)

-

3% (w/v) RapiGest™ SF in GlycoWorks™ Rapid Buffer

-

Rapid PNGase F Enzyme

Protocol:

-

In a reaction tube, combine 10 µL of the glycoprotein solution with 10 µL of the 3% RapiGest™ SF solution. Mix by aspirating and dispensing.[4][10]

-

Heat the mixture at 90°C or higher for 3 minutes to denature the protein.[10][11]

-

Incubate the reaction at 50°C for 5 minutes to release the N-glycans.[10][11]

-

Cool the mixture to room temperature for 3 minutes.[10]

Rapid Labeling of Glycosylamines

The released glycans are then covalently tagged with the this compound® reagent.

Reagents:

-

Deglycosylated glycoprotein mixture

-

This compound® Reagent solution (prepared by dissolving 9 mg of RFMS reagent in 110 µL of anhydrous DMF)[12]

Protocol:

-

To the deglycosylated mixture, add 10-15 µL of the this compound® solution and mix.[11][12]

-

Allow the labeling reaction to proceed at room temperature for 5 minutes.[11][12]

HILIC Cleanup of Labeled Glycosylamines

The final step purifies the labeled glycans using solid-phase extraction.

Reagents:

-

Labeled glycan mixture

-

Acetonitrile (ACN)

-

Water

-

1% formic acid in 90% ACN

-

SPE Elution Buffer

-

GlycoWorks™ SPE Diluent (DMF/ACN)

Protocol:

-

Dilute the labeling reaction mixture with 360 µL of acetonitrile.[10]

-

Condition the wells of the GlycoWorks™ HILIC µElution Plate with 200 µL of water.[10][11]

-

Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.[10][11]

-

Elute the labeled glycans with three 30 µL volumes of SPE elution buffer.[10][11]

-

Dilute the eluate with 310 µL of the GlycoWorks™ SPE Diluent.[10][11] The sample is now ready for analysis.

Visualizing the Workflow and Label Structure

To better illustrate the processes and components involved, the following diagrams provide a visual representation of the this compound® workflow and the chemical structure of the labeling reagent.

By integrating a novel labeling reagent with a rapid and robust workflow, the this compound® kit provides a powerful solution for N-glycan analysis. This technical guide serves as a foundational resource for understanding the core components and methodologies, enabling researchers to confidently and efficiently generate high-quality glycan data.

References

- 1. 176003713 - Glycoworks this compound N-Glycan Kit-24 sample | Analytics-Shop [analytics-shop.com]

- 2. m.youtube.com [m.youtube.com]

- 3. lcms.cz [lcms.cz]

- 4. help.waters.com [help.waters.com]

- 5. help.waters.com [help.waters.com]

- 6. Waters Corp Glycoworks this compound N-Glycan Basic Kit-24 sample, Quantity: | Fisher Scientific [fishersci.com]

- 7. lcms.cz [lcms.cz]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

- 12. lcms.cz [lcms.cz]

An In-depth Technical Guide to RapiFluor-MS® Labeling Chemistry for N-Glycan Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, underlying chemistry, and practical application of RapiFluor-MS (RFMS) labeling for the analysis of N-linked glycans. RFMS technology offers a significant advancement in glycoanalysis by enabling rapid sample preparation and providing exceptional sensitivity for both fluorescence and mass spectrometry detection.

Core Features of this compound Labeling

This compound is a novel labeling reagent designed to overcome the limitations of traditional methods for N-glycan analysis.[1][2][3] Its chemical structure incorporates three key functional groups: a rapid tagging group, an efficient fluorophore, and a group that enhances mass spectrometric ionization.[1][4][5]

-

Rapid Labeling: The N-hydroxysuccinimide (NHS) carbamate (B1207046) reactive group allows for a fast and efficient labeling reaction with the released glycosylamines under aqueous conditions at room temperature, typically completed in under five minutes.[1][6] This is a significant time-saving compared to the hours required for traditional reductive amination methods.[7]

-

Enhanced Fluorescence Detection: The quinoline-based fluorophore provides a strong fluorescence signal, enabling highly sensitive detection of labeled glycans.[4][5]

-

Superior Mass Spectrometry Signal: A tertiary amine group on the label acts as a "charge tag," significantly increasing the ionization efficiency of the labeled glycans in positive ion mode mass spectrometry.[1][4][5][8] This leads to a dramatic improvement in MS signal intensity, allowing for the confident identification and quantification of low-abundance glycan species.[1][9]

Quantitative Performance Comparison

The choice of labeling agent has a profound impact on the sensitivity and quantitative potential of N-glycan analysis. The following table summarizes the key performance metrics of this compound in comparison to two other commonly used labeling agents, 2-aminobenzamide (B116534) (2-AB) and procainamide. The data highlights the superior MS sensitivity of this compound and the high fluorescence sensitivity of procainamide.

| Performance Metric | This compound | 2-Aminobenzamide (2-AB) | Procainamide |

| Relative Fluorescence Sensitivity | 4x lower than Procainamide | 15x lower than Procainamide | Highest FLR sensitivity |

| Relative MS Sensitivity | Highest MS sensitivity [10][11] | 68x lower than RFMS | 2.4x lower than RFMS |

| Sample Preparation Time | ~30 minutes[12][13] | Several hours | Several hours |

| Limit of Quantification (FLR) | 1 µg IgG[11] | 10 µg IgG[11] | 1-5 µg IgG[11] |

| Limit of Quantification (MS) | 0.5 µg IgG [11] | 10 µg IgG[11] | 1 µg IgG[11] |

This compound Labeling Chemistry

The labeling process involves a two-step chemical reaction. First, the N-glycans are enzymatically released from the glycoprotein (B1211001) as glycosylamines. The primary amine of the glycosylamine then reacts with the NHS-carbamate group of the this compound reagent to form a stable urea (B33335) linkage.

Caption: this compound labeling reaction with a released N-glycosylamine.

Experimental Workflow for N-Glycan Analysis

The GlycoWorks this compound N-Glycan Kit provides a streamlined, three-step protocol for sample preparation that can be completed in approximately 30 minutes.[13] This rapid workflow significantly improves throughput compared to traditional methods.[3]

Caption: Streamlined 30-minute workflow for this compound N-glycan sample preparation.

Detailed Experimental Protocol

The following table outlines a typical protocol for the preparation of N-glycans from a glycoprotein sample using the GlycoWorks this compound N-Glycan Kit.[14][15]

| Step | Procedure | Reagents & Conditions |

| 1. Deglycosylation | Denaturation: Mix glycoprotein sample with RapiGest™ SF solution. Heat at ≥90°C for 3 minutes, then cool. | 10 µL of 1.5 mg/mL glycoprotein, 10 µL of buffered 3% (w/v) RapiGest SF. |

| Enzymatic Release: Add Rapid PNGase F. Incubate at 50°C for 5 minutes, then cool. | 10 µL Rapid PNGase F. | |

| 2. Labeling | Labeling Reaction: Add this compound solution to the deglycosylation mixture. Mix and incubate at room temperature for 5 minutes. | 10 µL of this compound solution. |

| 3. Cleanup (SPE) | Sample Dilution: Dilute the labeled glycan mixture with acetonitrile (B52724) (ACN). | 360 µL of ACN. |

| Plate Conditioning: Condition the GlycoWorks HILIC µElution Plate wells with water. | 200 µL of water per well. | |

| Plate Equilibration: Equilibrate the wells with 85% ACN. | 200 µL of 85% ACN per well. | |

| Sample Loading: Load the diluted sample onto the plate. | ~400 µL of ACN-diluted sample. | |

| Washing: Wash the wells to remove excess labeling reagent and other impurities. | 2 x 600 µL of 1% formic acid, 90% ACN. | |

| Elution: Elute the labeled glycans. | 3 x 30 µL of SPE Elution Buffer. | |

| Final Dilution: Dilute the eluate for analysis. | 310 µL of GlycoWorks SPE Diluent (DMF/ACN). |

Applications in Drug Development

The robust performance and high-throughput nature of this compound make it an invaluable tool in the biopharmaceutical industry. Glycosylation is a critical quality attribute (CQA) of many therapeutic proteins, influencing their efficacy, stability, and immunogenicity.[12][16] this compound enables:

-

Routine monitoring of glycoprofiles during process development and manufacturing.[12]

-

Detailed characterization of glycoprotein therapeutics.

-

High-throughput screening of cell culture conditions.

-

Lot-to-lot consistency and biosimilarity assessments.

Conclusion

This compound labeling chemistry represents a significant advancement in N-glycan analysis, offering a unique combination of speed, sensitivity, and versatility.[2] The rapid and robust workflow, coupled with superior fluorescence and mass spectrometry performance, empowers researchers and drug development professionals to gain deeper insights into protein glycosylation with greater efficiency and confidence.

References

- 1. lcms.cz [lcms.cz]

- 2. waters.com [waters.com]

- 3. waters.com [waters.com]

- 4. waters.com [waters.com]

- 5. help.waters.com [help.waters.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. waters.com [waters.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of 2-Aminobenzamide, Procainamide and this compound as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. m.youtube.com [m.youtube.com]

- 14. lcms.cz [lcms.cz]

- 15. waters.com [waters.com]

- 16. Validation of Rapi-Fluor method for glycan profiling and application to commercial antibody drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

RapiFluor-MS: A Technical Guide to Sensitive Detection of Low-Abundance Glycans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental protocols, and quantitative performance of RapiFluor-MS, a novel labeling reagent and workflow designed to enhance the sensitivity of N-glycan analysis by fluorescence (FLR) and mass spectrometry (MS). This technology is particularly advantageous for the characterization of low-abundance glycans, which are often critical indicators in biopharmaceutical development and disease biomarker research.

Introduction to this compound Technology

The this compound reagent is an innovative compound purposefully designed to overcome the limitations of traditional glycan labeling methods. It integrates three key functionalities into a single molecule: a rapid tagging group, an efficient fluorophore, and a group that promotes high ionization efficiency.[1][2] This unique chemical structure enables a streamlined, 30-minute sample preparation workflow that yields unprecedented sensitivity for both fluorescence and mass spectrometric detection from a single label.[3][4][5]

The workflow consists of three main stages: rapid deglycosylation of the glycoprotein (B1211001), swift labeling of the released N-glycans, and a robust solid-phase extraction (SPE) cleanup.[4][5] This efficient process not only accelerates sample turnaround but also minimizes sample loss and artifacts, which is crucial when dealing with low-quantity samples.

Quantitative Performance and Sensitivity

The enhanced chemical properties of the this compound label translate directly into significant improvements in detection sensitivity across multiple platforms. This allows for the confident identification and characterization of minor but critical glycoforms.[1]

Comparison with Traditional Labeling Methods

When compared to conventional labeling techniques such as 2-aminobenzamide (B116534) (2-AB), this compound demonstrates a substantial increase in both fluorescence and mass spectrometry signals.

| Comparison | Fluorescence Signal Enhancement | Mass Spectrometry Signal Enhancement |

| vs. Commercial rapid tagging analog of aminobenzamide (AB) | 2x greater | 1000x higher |

| vs. Conventional reductive amination with 2-AB | 4x greater | 160x higher |

| Table 1: Signal enhancement of this compound compared to traditional 2-AB labeling methods.[3] |

Limits of Detection (LOD)

The unique properties of the this compound label enable versatile detection by fluorescence, UV absorbance, and mass spectrometry, each with distinct sensitivity levels.[6]

| Detection Method | Limit of Detection (LOD) for a Single Glycan Species | Notes |

| Fluorescence (FLR) | ≤1 fmol | Offers the most robust sensitivity for chromatographic detection.[6] |

| Mass Spectrometry (MS) | ~10 fmol | Using a QTof mass spectrometer with analytical scale chromatography.[6] |

| UV Absorbance | ~100 fmol | Detectable at a 2 pmol load of an IgG glycan pool.[6] |

| Table 2: Approximate limits of detection for this compound labeled N-glycans using different detection methods.[6] |

These sensitivity enhancements are critical for applications involving the analysis of very low-abundance glycans, often found at relative abundances below 0.1%.[6] For instance, even a glycan with a relative abundance of just 0.08% can be detected with a high signal-to-noise ratio in both FLR and MS.[7]

Experimental Workflow and Protocols

The GlycoWorks this compound N-Glycan Kit provides a streamlined protocol that takes approximately 30 minutes from glycoprotein to a clean, ready-to-analyze sample.[5]

Caption: The this compound 3-step, 30-minute workflow.

Detailed Experimental Protocol

This protocol is based on the GlycoWorks this compound N-Glycan Kit for 24 samples.[8]

Materials Not Provided:

-

Heat blocks set to at least 90°C and 50°C

-

Acetonitrile (ACN), LC-MS grade

-

18.2 MΩ water

-

For disulfide-rich proteins: Dithiothreitol (DTT)

Step 1: Rapid Deglycosylation (~10 minutes)

-

Prepare Denaturing Buffer:

-

Prepare a 3% (w/v) solution of RapiGest™ SF surfactant. For disulfide-rich proteins, this buffer should also contain DTT.

-

-

Denature Glycoprotein:

-

Enzymatic Deglycosylation:

Step 2: Rapid Labeling (~5 minutes)

-

Prepare Labeling Reagent:

-

Reconstitute one vial of this compound Reagent (23 mg) with 280 µL of anhydrous DMF or DMSO to create the labeling solution.

-

-

Label Glycosylamines:

Step 3: HILIC Cleanup (~15 minutes)

-

Sample Dilution:

-

Dilute the labeling reaction with 360 µL of acetonitrile (ACN). Mix well.[8] This brings the final ACN concentration to approximately 90%, preparing it for HILIC SPE.

-

-

SPE Plate Preparation:

-

Set up a GlycoWorks HILIC µElution Plate.

-

Condition the wells by adding 200 µL of water.

-

Equilibrate the wells by adding 200 µL of 85% ACN.

-

-

Load, Wash, and Elute:

-

Load the entire ACN-diluted sample (~400 µL) onto the equilibrated plate.

-

Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.

-

Elute the labeled glycans with three separate 30 µL volumes of SPE Elution Buffer into a collection plate.[8]

-

-

Final Dilution for Analysis:

-

Dilute the final eluate with 310 µL of the GlycoWorks SPE Diluent (a DMF/ACN mixture) or water, depending on the subsequent chromatographic method.[8]

-

Chemical Principle of this compound Labeling

The this compound molecule is an N-hydroxysuccinimidyl (NHS)-carbamate, which is a highly reactive group for labeling.[2] The process begins with the enzymatic release of N-glycans from the protein backbone by PNGase F, which results in the formation of a glycosylamine. This glycosylamine then rapidly reacts with the NHS-carbamate of the this compound reagent to form a stable urea (B33335) linkage.

Caption: Simplified reaction scheme of this compound labeling.

The key components of the this compound structure are:

-

NHS Carbamate: The "rapid tagging group" that reacts efficiently with the released glycosylamine.[2]

-

Quinolinyl Fluorophore: A highly fluorescent group that provides a strong signal for FLR detection.[2]

-

Tertiary Amine: A "charge tag" that acts as a protonation site, significantly enhancing ionization efficiency for positive-ion mode mass spectrometry.[2]

Conclusion

The this compound technology provides a robust, rapid, and highly sensitive solution for the analysis of released N-glycans. By combining a streamlined 30-minute sample preparation protocol with a novel labeling reagent that enhances both fluorescence and mass spectrometry signals, it enables the confident detection and characterization of low-abundance glycans that are often missed with conventional methods.[3][4] This makes it an invaluable tool for researchers, scientists, and drug development professionals who require high-throughput, high-quality glycan analysis for biotherapeutic characterization, biomarker discovery, and quality control. The method's high reproducibility also makes it suitable for large-scale glycoprofiling studies.[9]

References

- 1. waters.com [waters.com]

- 2. help.waters.com [help.waters.com]

- 3. waters.com [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. youtube.com [youtube.com]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. lcms.cz [lcms.cz]

- 9. Robustness and repeatability of GlycoWorks this compound IgG N-glycan profiling in a long-term high-throughput glycomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

RapiFluor-MS Protocol for N-Glycan Sample Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the RapiFluor-MS™ N-glycan sample preparation workflow. The this compound labeling technology offers a significant advancement in N-glycan analysis by streamlining sample preparation and enhancing detection sensitivity for both fluorescence (FLR) and mass spectrometry (MS).[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals who require accurate and reproducible characterization and quantitation of N-linked glycans from glycoproteins. The unique chemical attributes of the this compound reagent enable rapid labeling, increased fluorescence quantitation, and superior mass spectral response.[4]

Introduction

Protein glycosylation is a critical quality attribute (CQA) for many biotherapeutic proteins, influencing their safety, efficacy, and stability.[5] Consequently, detailed monitoring and characterization of N-glycans are essential throughout the drug development and manufacturing process. Traditional methods for N-glycan analysis are often time-consuming and can suffer from a lack of sensitivity, particularly for mass spectrometry.[2][6]

The this compound (RFMS) N-Glycan Kit from Waters was developed to overcome these limitations. The protocol combines a rapid enzymatic release of N-glycans with a fast and efficient labeling reaction.[2] The RFMS label itself is a novel reagent designed with three key functional groups: a rapid tagging group (NHS carbamate), an efficient quinolinyl fluorophore, and a tertiary amine that enhances ionization for mass spectrometry.[2] This innovative approach significantly reduces sample preparation time to approximately 30 minutes and provides unparalleled sensitivity for both FLR and MS detection.

Key Features and Benefits:

-

Rapid Protocol: Complete N-glycan sample preparation in about one hour for multiple samples.[5]

-

High Sensitivity: The this compound label significantly enhances both fluorescence and mass spectrometry signals, allowing for the detection of low-abundance glycans.[1]

-

Versatile Detection: Labeled glycans can be detected by fluorescence, UV absorbance, and mass spectrometry.[2]

-

Reproducible Results: The streamlined workflow and quality control-friendly protocols ensure high reproducibility.[5][7]

-

Automation-Friendly: The protocol has been adapted for automated liquid handling platforms, increasing throughput and consistency.[3][8][9]

Experimental Workflow

The this compound N-glycan sample preparation protocol consists of three main stages: rapid deglycosylation of the glycoprotein, rapid labeling of the released N-glycans, and a straightforward cleanup step to remove excess reagents.[10]

References

- 1. lcms.cz [lcms.cz]

- 2. lcms.cz [lcms.cz]

- 3. lcms.cz [lcms.cz]

- 4. Waters Corp GlycoWorks this compound Labeling Module 24-Sample, Quantity: | Fisher Scientific [fishersci.com]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. help.waters.com [help.waters.com]

A Comprehensive Guide to RapiFluor-MS Labeling for N-Glycan Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the rapid and efficient labeling of N-glycans using the RapiFluor-MS™ reagent. This innovative labeling chemistry is designed to enhance both fluorescence and mass spectrometry (MS) signals, enabling highly sensitive and accurate glycan analysis critical for biotherapeutic development and disease research.[1]

Introduction

Characterization of N-linked glycans is a critical quality attribute (CQA) in the development and manufacturing of biotherapeutics, as glycosylation can significantly impact protein folding, stability, efficacy, and safety.[2][3] Traditional glycan analysis methods are often time-consuming and may lack the sensitivity required to detect low-abundance glycoforms.[1] The this compound labeling workflow addresses these challenges by providing a streamlined, 30-minute protocol from glycoprotein (B1211001) to analysis-ready sample, with significant enhancements in both fluorescence and MS detection.[1][4] This protocol is applicable to a wide range of glycoproteins, including monoclonal antibodies (mAbs).

The this compound reagent contains three key functional components: a rapid tagging reactive group for efficient labeling of glycosylamines, an efficient fluorophore for sensitive fluorescence detection, and a highly basic tertiary amine that enhances ionization for mass spectrometry.[1][5] This combination allows for comprehensive glycan profiling with increased confidence and throughput.

Experimental Workflow Overview

The this compound labeling procedure consists of three main stages: rapid deglycosylation of the glycoprotein, rapid labeling of the released N-glycans, and a straightforward cleanup step using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).[5][6][7]

Detailed Experimental Protocols

This protocol is based on a starting glycoprotein concentration of 1.5 mg/mL.[6][7] For disulfide-rich glycoproteins, the use of a reducing agent like dithiothreitol (B142953) (DTT) is recommended.[2][6]

Part 1: Rapid Deglycosylation

This step involves the denaturation of the glycoprotein and the enzymatic release of N-glycans using Rapid PNGase F.

Reagent Preparation:

-

3% (w/v) RapiGest™ SF Solution: Dissolve 10 mg of RapiGest SF Surfactant in 200 µL of Rapid Buffer and 135 µL of water. Vortex to mix.[7]

-

Rapid PNGase F (Diluted): Dilute 35 µL of PNGase F enzyme with 220 µL of water for a total volume of 255 µL.[7]

Protocol:

-

Pipette 10 µL of the 1.5 mg/mL glycoprotein sample into a reaction tube.[7]

-

Add 10 µL of the 3% (w/v) RapiGest SF solution to the glycoprotein sample and mix by aspirating.[7]

-

Heat the mixture at 90 °C for 3 minutes to denature the protein.[2][6][7]

-

Allow the sample to cool to room temperature for 3 minutes.[7]

-

Add 10 µL of the diluted Rapid PNGase F and mix by aspirating.[6][7]

-

Incubate the reaction at 50 °C for 5 minutes to release the N-glycans.[2][6][7]

-

Allow the sample to cool to room temperature.[6]

| Step | Parameter | Value |

| Denaturation | Temperature | 90 °C |

| Time | 3 minutes | |

| Deglycosylation | Enzyme | Rapid PNGase F |

| Temperature | 50 °C | |

| Time | 5 minutes |

Table 1. Summary of Deglycosylation Conditions.

Part 2: Rapid Labeling of Glycosylamines

In this step, the released N-glycans are rapidly labeled with the this compound reagent.

Reagent Preparation:

-

This compound Solution: Add 280 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to one vial containing 23 mg of this compound Reagent. Mix until the reagent is fully solubilized.[6][7] Note that this compound is a highly reactive reagent and should be dissolved in an anhydrous, non-nucleophilic, polar aprotic solvent.[8]

Protocol:

-

To the 30 µL deglycosylation reaction mixture, add 10 µL of the this compound solution.[7]

-

Mix thoroughly by aspirating.

-

Allow the labeling reaction to proceed at room temperature for 5 minutes.[2][6][7]

-

For samples intended for analysis with a Glycan C18 AX separation, a quenching step is recommended. Add 5 µL of 1 M ammonium (B1175870) acetate (B1210297) (neutral pH) and incubate for 5 minutes at room temperature. This step is optional if using HILIC columns.[2][6]

-

Dilute the reaction mixture with 360 µL of acetonitrile (B52724) (ACN).[6][7]

| Step | Parameter | Value |

| Labeling | Reagent | This compound |

| Temperature | Room Temperature | |

| Time | 5 minutes | |

| Quenching (Optional) | Reagent | 1 M Ammonium Acetate |

| Time | 5 minutes |

Table 2. Summary of Labeling Conditions.

Part 3: HILIC Cleanup of Labeled Glycosylamines

This solid-phase extraction (SPE) step removes excess labeling reagent and other reaction components, yielding a clean sample ready for analysis. A GlycoWorks™ HILIC µElution Plate is typically used for this procedure.

Protocol:

-

Conditioning: Add 200 µL of water to each well of the HILIC µElution Plate.[6][7]

-

Loading: Load the ACN-diluted sample (approximately 400 µL) onto the equilibrated plate.[6][7]

-

Washing: Wash the wells twice with 600 µL of 1% formic acid in 90% ACN.[6][7]

-

Elution: Place a sample collection plate with collection tubes under the µElution plate. Elute the labeled glycans with three 30 µL volumes of SPE elution buffer.[6][7]

-

Final Dilution: For HILIC-FLR analysis, dilute the eluate with 310 µL of the GlycoWorks SPE Diluent (DMF/ACN) and mix. For Glycan C18 AX separation, either skip this dilution or dilute with 310 µL of water.[6][7]

| Step | Solution | Volume |

| Conditioning | Water | 200 µL |

| Equilibration | 85% Acetonitrile | 200 µL |

| Loading | ACN-diluted sample | ~400 µL |

| Washing | 1% Formic Acid, 90% ACN | 2 x 600 µL |

| Elution | SPE Elution Buffer | 3 x 30 µL |

| Final Dilution | GlycoWorks SPE Diluent (DMF/ACN) or Water | 310 µL |

Table 3. Summary of HILIC Cleanup Protocol.

Data and Performance